molecular formula C17H20N6 B15188299 (5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline CAS No. 115178-37-5

(5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline

Cat. No.: B15188299
CAS No.: 115178-37-5
M. Wt: 308.4 g/mol
InChI Key: LKRDTAUMPMNZDW-ZIHDAQAOSA-N
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Description

(5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This compound features a tetrazole group, which is often used in medicinal chemistry for its bioisosteric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable ergoline precursor.

    Tetrazole Introduction: The tetrazole group is introduced via a cycloaddition reaction involving an azide and a nitrile.

    Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide.

    Purification: The final product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the tetrazole group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the methyl or tetrazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce de-tetrazolated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of ergoline derivatives on various biological systems. Its interactions with receptors and enzymes can provide insights into its pharmacological properties.

Medicine

Medically, ergoline derivatives are known for their use in treating neurological disorders. This compound could potentially be investigated for its efficacy in treating conditions such as migraines or Parkinson’s disease.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of (5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline likely involves interaction with serotonin and dopamine receptors, similar to other ergoline derivatives. The tetrazole group may enhance its binding affinity or alter its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ergotamine: Used to treat migraines, shares the ergoline core structure.

    Bromocriptine: Used in the treatment of Parkinson’s disease, also an ergoline derivative.

    Lysergic Acid Diethylamide (LSD): A well-known psychedelic compound with an ergoline structure.

Uniqueness

(5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline is unique due to the presence of the tetrazole group, which is not commonly found in other ergoline derivatives. This group can confer unique pharmacological properties and enhance the compound’s stability and bioavailability.

Properties

CAS No.

115178-37-5

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

(6aR,9S)-7-methyl-9-(tetrazol-2-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C17H20N6/c1-22-8-11(9-23-20-10-19-21-23)5-14-13-3-2-4-15-17(13)12(7-18-15)6-16(14)22/h2-4,7,10-11,14,16,18H,5-6,8-9H2,1H3/t11-,14?,16+/m0/s1

InChI Key

LKRDTAUMPMNZDW-ZIHDAQAOSA-N

Isomeric SMILES

CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5N=CN=N5

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5N=CN=N5

Origin of Product

United States

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